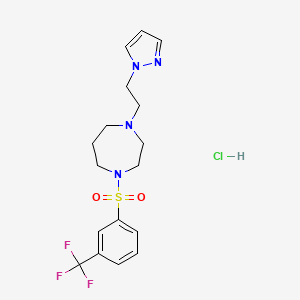

![molecular formula C21H17N3O2 B2552119 N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide CAS No. 897617-41-3](/img/structure/B2552119.png)

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mechanism of Ureido-Pyrimidinone Complexation

The study of ureido-pyrimidinone (U) dimers and their kinetics of association with 2,7-diamido-1,8-naphthyridine (N) reveals the formation of heterodimers and the presence of kinetically controlled pathways. The research indicates that the formation from pyrimidin-4-ol dimers is significantly faster than from 4[1H]-pyrimidinone dimers, suggesting a bimolecular tautomerization step. This kinetic understanding allows for the prediction of ureido-pyrimidinone heterodimers, which can revert to homodimers over time .

Synthesis and Biological Evaluation of Pyrimidin-4-amines

A series of 2-substituted N-(naphth-1-ylmethyl)pyrimidin-4-amines and N-benzhydrylpyrimidin-4-amines were synthesized and evaluated for their potential as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. The study found that certain compounds exhibited significant inhibition of both cholinesterase activity and Aβ-aggregation, indicating that the 2,4-disubstituted pyrimidine ring is a promising template for targeting multiple pathological routes in Alzheimer's disease .

Conformational Shape and Antitumor Activity of Cyclopenta[d]pyrimidines

The conformational shape of N-naphthyl-cyclopenta[d]pyrimidines was studied to understand its effect on microtubule targeting and antitumor activity. The research showed that the rotational flexibility of the naphthyl ring around the cyclopenta[d]pyrimidine scaffold significantly influences biological activity. Compounds with hindered rotation exhibited potent microtubule depolymerizing effects and antiproliferative activities, with one compound demonstrating superior antitumor effects in a glioma xenograft model .

Design and Antiproliferative Activity of Thieno[3,2-d]pyrimidin-4-yl Derivative

The synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was achieved through a multi-step process, and its crystal structure was determined. The compound showed marked inhibition against various human cancer cell lines, displaying promising anticancer activity. Molecular docking studies suggest that the compound could inhibit a specific protein associated with cancer .

Heterocyclic Synthesis Using N-1-Naphthyl-3-oxobutanamide

N-1-Naphthyl-3-oxobutanamide was used as a starting material for the synthesis of various heterocyclic compounds, including nicotinamide, thieno[2,3-b]pyridine, and bi- or tricyclic annulated pyridine derivatives containing a naphthyl moiety. The synthesized compounds were characterized by their analytical and spectral data, and the study provides a foundation for further exploration of these compounds in medicinal chemistry .

Synthesis and Reactions of Pyrido[1,2-a]pyrimidin-4-ones

The preparation of a series of 4H-pyrido[1,2-a]pyrimidin-4-ones was achieved through the cyclization of substituted 2-aminopyridines with β-ketocarboxylic esters. The study explored various reactions, including catalytic hydrogenation and thermal treatment, to produce different derivatives. The research contributes to the understanding of the synthesis and potential applications of nitrogen bridgehead compounds .

Applications De Recherche Scientifique

Alzheimer's Disease Research

Studies on derivatives of pyrimidines, similar to the compound , have demonstrated dual activity as cholinesterase and Aβ-aggregation inhibitors. These compounds target multiple pathological routes in Alzheimer's disease by inhibiting acetylcholinesterase and butyrylcholinesterase, and by preventing the aggregation of Aβ fibrils, a hallmark of Alzheimer's pathology (Mohamed et al., 2011).

Osteoporosis Prevention and Treatment

Compounds structurally related to N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide have been identified as potent and selective antagonists of the αvβ3 receptor. These antagonists exhibit significant in vitro profiles and pharmacokinetics, demonstrating efficacy in an in vivo model of bone turnover. Such findings indicate their potential for clinical development in the treatment of osteoporosis (Coleman et al., 2004).

Antibacterial and Insecticidal Potential

Research on pyrimidine-linked pyrazole derivatives, synthesized via microwave irradiative cyclocondensation, shows promise in the development of new antimicrobial agents. These compounds have been evaluated for their insecticidal activity against Pseudococcidae insects and for their antibacterial potential against selected microorganisms, demonstrating the versatile applications of pyrimidine derivatives in addressing bacterial infections and pest control (Deohate & Palaspagar, 2020).

Antimicrobial and Antifungal Activities

A multifunctional compound, similar in structural complexity to N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide, has been synthesized and characterized for its potential biological activities. This compound serves as a versatile building block for the synthesis of various derivatives, some of which have shown good antimicrobial and antifungal activities, comparable to standard drugs such as streptomycin and fusidic acid (El Azab & Khaled, 2015).

Propriétés

IUPAC Name |

N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2/c1-13-7-6-12-24-19(13)22-14(2)18(21(24)26)23-20(25)17-11-5-9-15-8-3-4-10-16(15)17/h3-12H,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFKCCDWWTYYRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=CC=CC4=CC=CC=C43)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,5R)-tert-Butyl 3,9-diazabicyclo[3.3.2]decane-9-carboxylate hydrochloride](/img/structure/B2552038.png)

![2-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B2552041.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)butyramide](/img/structure/B2552043.png)

![(E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2552047.png)

![N-cyclohexyl-2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2552055.png)

![1-[2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2552057.png)

![N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]glycinamide](/img/structure/B2552059.png)